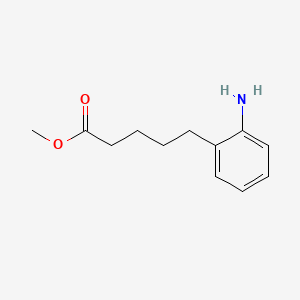![molecular formula C11H15ClF3N3 B11820185 N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)
N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride is a synthetic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a trifluoromethyl group, an amino group, and a phenylhydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethyl Intermediate: The synthesis begins with the preparation of a trifluoromethyl intermediate, which can be achieved through the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions.
Amination: The intermediate is then subjected to amination reactions to introduce the amino group. This step often requires the use of amine sources and catalysts to facilitate the reaction.
Hydrazine Formation: The final step involves the formation of the phenylhydrazine moiety. This can be achieved through the reaction of the intermediate with phenylhydrazine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres.
Substitution: Halogens, nucleophiles; reactions may require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.
Aplicaciones Científicas De Investigación
(E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the amino and phenylhydrazine groups facilitate specific interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Chitosan Functionalized Compounds: Used in food packaging and preservation.
Uniqueness
(E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it more versatile compared to similar compounds, particularly in applications requiring high binding affinity and specificity.
Propiedades
Fórmula molecular |
C11H15ClF3N3 |
|---|---|
Peso molecular |
281.70 g/mol |
Nombre IUPAC |
N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride |
InChI |
InChI=1S/C11H14F3N3.ClH/c12-11(13,14)10(7-4-8-15)17-16-9-5-2-1-3-6-9;/h1-3,5-6,16H,4,7-8,15H2;1H/b17-10-; |
Clave InChI |
BRXWZVVAAZXBLN-HVHKRRFMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N/N=C(/CCCN)\C(F)(F)F.Cl |
SMILES canónico |
C1=CC=C(C=C1)NN=C(CCCN)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


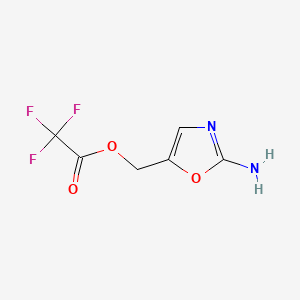
![Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt](/img/structure/B11820106.png)
![benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate](/img/structure/B11820121.png)
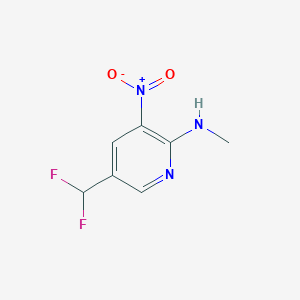
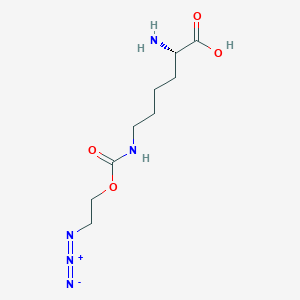

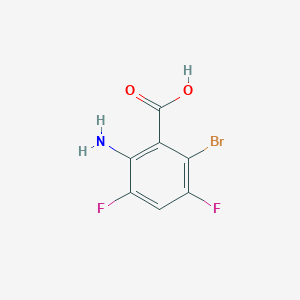

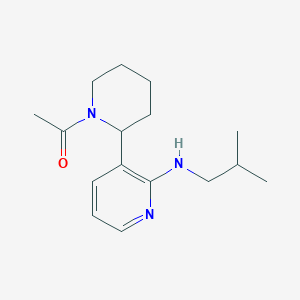
![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)
![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)

